Mc-Val-Ala-PAB

Description

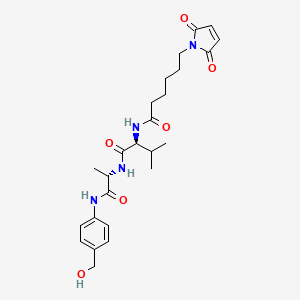

Structure

2D Structure

Properties

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O6/c1-16(2)23(28-20(31)7-5-4-6-14-29-21(32)12-13-22(29)33)25(35)26-17(3)24(34)27-19-10-8-18(15-30)9-11-19/h8-13,16-17,23,30H,4-7,14-15H2,1-3H3,(H,26,35)(H,27,34)(H,28,31)/t17-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMSURYLURICHN-SBUREZEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dipeptide Formation

The synthesis begins with the coupling of valine (Val) and alanine (Ala) residues. Protected l-alanine is reacted with Fmoc-valine-active ester (e.g., Fmoc-Val-OSu) under mild basic conditions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over traditional coupling agents like EEDQ (Ethyl Ethoxycarbonyl Diimide) to minimize epimerization at the alanine stereocenter. This step yields Fmoc-Val-Ala-OH with >95% diastereomeric purity.

Spacer Incorporation

The PAB spacer is introduced via HATU-mediated coupling of Fmoc-Val-Ala-OH with para-aminobenzyl alcohol (PAB-OH). Careful control of reaction pH (maintained at 7–8 using N,N-diisopropylethylamine, DIPEA) ensures efficient amide bond formation without Fmoc deprotection. The product, Fmoc-Val-Ala-PAB-OH, is isolated in 70–80% yield after chromatographic purification.

Maleimide Functionalization

The final step involves conjugating 6-maleimidocaproic acid (MC) to the dipeptide-spacer construct. Fmoc deprotection (using 20% piperidine in DMF) exposes the Val-Ala-PAB-OH amine, which reacts with maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu). This reaction proceeds in anhydrous DMF at 4°C, achieving near-quantitative yields (90–95%).

Optimization Strategies for Improved Yield and Purity

Epimerization Mitigation

Early synthetic routes for similar linkers, such as Mc-Val-Cit-PABOH, suffered from epimerization at the citrulline residue, reducing diastereomeric purity. By substituting EEDQ with HATU, racemization during PAB-OH coupling is suppressed, ensuring >99% enantiomeric excess for this compound.

One-Pot Synthesis

A patent-pending one-pot method streamlines production by combining spacer incorporation and maleimide conjugation in a single reaction vessel. Bis(4-nitrophenyl) carbonate activates the PAB-OH hydroxyl group, enabling subsequent coupling with MC-OSu without intermediate purification. This approach reduces solvent waste and improves scalability, achieving an overall yield of 65–70%.

Analytical Characterization

This compound is validated through rigorous analytical profiling:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₃₄N₄O₆ | |

| Molecular Weight | 486.57 g/mol | |

| CAS Number | 1870916-87-2 | |

| Purity (HPLC) | ≥95% | |

| Solubility | 10 mM in DMSO |

Challenges and Practical Considerations

Solubility Management

This compound exhibits limited aqueous solubility, necessitating stock solutions in polar aprotic solvents like DMSO. Formulation protocols recommend incremental addition of co-solvents (e.g., PEG300, Tween 80) to prevent precipitation during ADC conjugation.

Recent Methodological Advances

Chemical Reactions Analysis

Types of Reactions

Mc-Val-Ala-PAB undergoes several types of chemical reactions:

Cleavage Reactions: The compound is designed to be cleaved by specific enzymes such as cathepsin B, which is overexpressed in cancer cells.

Substitution Reactions: The para-aminobenzyl group can undergo nucleophilic substitution reactions, allowing for the attachment of various cytotoxic drugs.

Common Reagents and Conditions

Cleavage Reactions: Enzymatic cleavage is typically carried out under physiological conditions (pH 7.4, 37°C) using cathepsin B or other proteases.

Substitution Reactions: Nucleophilic substitution reactions are carried out using nucleophiles such as amines or thiols under mild conditions (room temperature, neutral pH).

Major Products Formed

The major products formed from the cleavage of this compound include the free cytotoxic drug and the cleaved linker components, which are typically non-toxic .

Scientific Research Applications

Structure and Mechanism

Chemical Composition:

- Maleimidocaproyl (Mc): Facilitates binding to thiol groups on proteins or antibodies.

- Valine-Alanine (Val-Ala): A dipeptide cleaved by proteases like cathepsin B, enabling selective release in lysosomes.

- p-Aminobenzyl (PAB): Functions as a self-immolative spacer that releases the active drug upon cleavage of Val-Ala.

- p-Nitrophenyl (PNP): Acts as a leaving group to aid the conjugation process.

This unique combination enables Mc-Val-Ala-PAB to effectively deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues.

Targeted Cancer Therapeutics

This compound is primarily employed in the formulation of ADCs aimed at treating various cancers. The use of this linker has shown promising results in enhancing the therapeutic index by improving selectivity and reducing systemic toxicity.

Case Study:

In a study involving an anti-HER2 antibody conjugated with monomethyl auristatin E (MMAE) via this compound, significant tumor regression was observed in xenograft models. The ADC demonstrated potent anti-tumor activity with minimal side effects, indicating its potential as an effective treatment option for HER2-positive cancers .

Comparison with Other Linkers

Research has compared the efficacy of this compound with other peptide linkers such as Val-Cit. Findings suggest that ADCs utilizing this compound exhibited lower aggregation rates and improved stability during storage and administration.

| Linker Type | Aggregation Rate (%) | Stability (Days) | Tumor Regression (%) |

|---|---|---|---|

| This compound | 0.27 | 7 | 100 |

| Val-Cit | 1.80 | 7 | 80 |

These results underscore the advantages of this compound in maintaining drug integrity and enhancing therapeutic outcomes .

In Vivo Efficacy Studies

In vivo studies have demonstrated that ADCs linked via this compound can achieve substantial tumor suppression without significant weight loss in treated subjects, indicating a favorable safety profile. For instance, in a xenograft model using NOD/SCID mice, tumors treated with this compound conjugates showed complete regression at therapeutic doses .

Mechanism of Action

Mc-Val-Ala-PAB exerts its effects through a mechanism involving enzymatic cleavage:

Targeting: The antibody component of the ADC binds to a specific antigen on the surface of cancer cells.

Internalization: The ADC is internalized into the cancer cell through endocytosis.

Cleavage: The this compound linker is cleaved by cathepsin B or other proteases within the lysosome, releasing the cytotoxic drug.

Cytotoxicity: The released drug exerts its cytotoxic effects, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Mc-Val-Ala-PAB and structurally/functionally related ADC linkers:

Key Structural and Functional Differences:

Amino Acid Sequence: Val-Ala (this compound) vs. Val-Cit (MC-Val-Cit-PABC-PNP):

- Val-Cit linkers are selectively cleaved by cathepsin B in lysosomes, a mechanism validated in clinical ADCs like Adcetris® .

Functional Groups :

- PNP (p-nitrophenyl) : Present in MC-Val-Cit-PABC-PNP and this compound-PNP, this group enhances reactivity in esterification reactions, improving conjugation efficiency .

- Maleimide (Mc) : Common in this compound and MC-Val-Cit-PABC-PNP for thiol-based antibody coupling .

Stability and Solubility :

- sulfo-SPDB : Sulfonation improves aqueous solubility, critical for in vivo stability .

- Boc-Val-Ala-PAB : Boc protection prevents premature degradation during synthesis but requires acidic conditions for deprotection .

Synthetic Optimization :

- MC-Val-Cit-PABC-PNP synthesis achieved 28.3% yield at 100 g scale with 99.2% purity via HPLC .

- This compound is typically supplied at ≥95% purity, requiring end-users to optimize conjugation protocols .

Research Findings:

- Enzymatic Cleavage Efficiency: MC-Val-Cit-PABC-MMAE (used in Adcetris®) showed IC₅₀ values of 0.95–3.3 nM in lymphoma cell lines, outperforming non-cleavable linkers in cytotoxicity . this compound’s cleavage profile remains under investigation, with preliminary data suggesting protease-dependent payload release .

- Conjugation Flexibility: 4-Pentynoyl-Val-Ala-PAB enables click chemistry for modular ADC assembly, a growing trend in PROTAC development .

Thermal Stability :

- This compound requires stringent storage (-25°C) compared to this compound-PNP (-20°C), likely due to the PNP group’s stabilizing effect .

Biological Activity

Mc-Val-Ala-PAB (N-Methyl-carbamoyl-Val-Ala-para-aminobenzyl) is a peptide linker that has garnered attention in the field of drug delivery, particularly in the development of antibody-drug conjugates (ADCs). Its biological activity is primarily linked to its role as a cleavable linker that can facilitate the targeted delivery of cytotoxic agents to cancer cells. This article reviews the biological activity of this compound, focusing on its mechanism of action, stability, and therapeutic applications, supported by relevant case studies and research findings.

This compound functions as a protease-cleavable linker that can release cytotoxic payloads in response to specific enzymatic activity within the tumor microenvironment. The Val-Ala dipeptide sequence is particularly effective due to its susceptibility to cleavage by various proteases, which are often overexpressed in tumor tissues. This property enhances the specificity and efficacy of ADCs incorporating this linker.

Stability Studies

Stability in systemic circulation is crucial for ADCs to ensure that the drug remains intact until it reaches the target site. Research indicates that this compound exhibits significant stability in human serum, which is essential for maintaining therapeutic levels of the conjugated drug. However, it has shown varying stability profiles in different animal models, particularly in mouse plasma where degradation can occur due to enzymes like carboxyl esterase 1C (Ces1C) .

Comparative Stability Data

The following table summarizes the stability profiles of various linkers used in ADCs, including this compound:

| Linker Type | Stability in Human Serum | Stability in Mouse Plasma | Cleavage Enzymes Involved |

|---|---|---|---|

| This compound | High | Moderate | Proteases (e.g., cathepsin B) |

| Val-Cit-PABC | Good | Low | Ces1C |

| Val-Lys | Moderate | High | Various proteases |

Anticancer Activity

A pivotal study investigated the anticancer efficacy of ADCs utilizing this compound as a linker. The results demonstrated that ADCs with this linker exhibited superior therapeutic effects against human malignancies compared to those with non-cleavable linkers. Specifically, ADCs incorporating this compound showed enhanced tumor regression in xenograft models when administered at optimized doses .

Clinical Implications

In clinical settings, ADCs featuring this compound have been evaluated for their potential in treating various cancers. For instance, a study focusing on acute myeloid leukemia (AML) reported promising outcomes with ADCs using this linker, highlighting its effectiveness in delivering cytotoxic agents directly to cancer cells while minimizing systemic toxicity .

Inhibition of Ion Channels

Recent research has also indicated that this compound may inhibit certain ion channels and interact with various receptors, suggesting additional mechanisms through which it could exert biological effects beyond its role as a linker . This multifaceted action opens avenues for further exploration in therapeutic applications.

Q & A

Q. What is the role of Mc-Val-Ala-PAB in antibody-drug conjugate (ADC) synthesis, and how is its structural stability validated experimentally?

this compound serves as a protease-cleavable linker in ADCs, connecting cytotoxic payloads to monoclonal antibodies. Its stability is validated via high-performance liquid chromatography (HPLC) under physiological conditions (e.g., pH 7.4 buffer) to simulate in vivo environments. Researchers typically monitor hydrolytic degradation rates over 24–72 hours to assess linker robustness . Structural confirmation is achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the presence of critical functional groups (e.g., the para-aminobenzyl (PAB) moiety) .

Q. What are the recommended storage conditions for this compound to maintain its chemical integrity in long-term studies?

The compound should be stored as a lyophilized powder at -25°C to -15°C for up to three years. When dissolved in solvents (e.g., DMSO or DMF), solutions must be aliquoted and stored at -85°C to -65°C to prevent hydrolysis or dimerization. Regular stability testing via HPLC is advised to detect degradation products, especially if used beyond the recommended two-year shelf life for solutions .

Q. How does the molecular weight and purity of this compound impact its efficacy in ADC synthesis?

A purity of ≥95% (confirmed by HPLC) is critical to minimize side reactions during conjugation. Impurities like free amines or residual solvents can compete with the antibody’s lysine residues, reducing conjugation efficiency. The molecular weight (486.56 g/mol ) must align with theoretical calculations to ensure proper stoichiometry in ADC design. Deviations >0.5% warrant reprocessing or sourcing from alternative batches .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported cleavage efficiency of this compound across different ADC platforms?

Discrepancies in cleavage efficiency often arise from variability in protease expression levels (e.g., cathepsin B) across cell lines or tumor microenvironments. To address this:

Q. How can researchers optimize the conjugation ratio of this compound to antibodies while minimizing aggregation?

Employ controlled stoichiometric ratios (e.g., 4:1 payload-to-antibody) and monitor reactions with size-exclusion chromatography (SEC) to detect aggregates. Use site-specific conjugation techniques (e.g., engineered cysteine residues) to reduce heterogeneity. Include polysorbate-80 (0.02% v/v) in formulation buffers to stabilize the ADC post-conjugation .

Q. What analytical methods are most effective for characterizing this compound’s stability under stressed conditions (e.g., oxidative or thermal stress)?

- Forced degradation studies : Expose the compound to 40°C/75% relative humidity for 4 weeks, then analyze via HPLC-UV/Vis and LC-HRMS to identify degradation pathways.

- Oxidative stress testing : Use hydrogen peroxide (0.3% v/v) to simulate oxidation, followed by NMR to detect modifications in the valine-alanine dipeptide region .

Q. How do researchers validate the absence of immunogenic epitopes in this compound-based ADCs?

Conduct T-cell activation assays using human peripheral blood mononuclear cells (PBMCs) to detect cytokine release (e.g., IL-2, IFN-γ). Pair this with in silico tools (e.g., EpiMatrix) to predict MHC class II binding affinity for the linker sequence. Comparative studies with non-cleavable linkers (e.g., mc-MMAF) serve as controls .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in ADC efficacy studies involving this compound?

Use non-linear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Apply ANOVA with Tukey’s post-hoc test to compare multiple ADC variants. For in vivo studies, utilize mixed-effects models to account for inter-animal variability .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible ADC production?

Implement quality-by-design (QbD) principles:

Q. What protocols ensure ethical compliance when using this compound in preclinical studies?

- Obtain approval from institutional animal care committees (IACUC) for xenograft models.

- Adhere to OECD Test Guidelines for acute toxicity profiling.

- Disclose all synthesis by-products and potential genotoxic impurities in regulatory submissions .

Data Presentation Guidelines

- Tables : Include stability data (e.g., HPLC purity at 0, 6, 12 months) and cytotoxicity results (IC₅₀ ± SEM).

- Figures : Use line graphs for cleavage efficiency vs. protease concentration and heatmaps for batch consistency analysis.

- References : Cite primary sources for synthesis protocols and secondary literature for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.